molecular formula C6H9BrF2O3S B13071559 3-Bromo-4-(2,2-difluoroethoxy)tetrahydrothiophene 1,1-dioxide

3-Bromo-4-(2,2-difluoroethoxy)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13071559
M. Wt: 279.10 g/mol
InChI Key: QOOKICTXHBXZHU-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione: is a chemical compound with a unique structure that includes bromine, fluorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with bromine and a difluoroethoxy group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the required quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiolane derivatives with different oxidation states.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

Biology: In biological research, the compound can be used to study the effects of fluorinated and brominated compounds on biological systems, including their interactions with enzymes and receptors.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid
  • 3-Bromo-4-(2,2-difluoroethoxy)aniline
  • 3-Bromo-4-(2,2-difluoroethoxy)thiolane 1,1-dioxide

Comparison: Compared to these similar compounds, 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts distinct chemical and physical properties. The presence of the thiolane ring can influence the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

Molecular Formula

C6H9BrF2O3S

Molecular Weight

279.10 g/mol

IUPAC Name

3-bromo-4-(2,2-difluoroethoxy)thiolane 1,1-dioxide

InChI

InChI=1S/C6H9BrF2O3S/c7-4-2-13(10,11)3-5(4)12-1-6(8)9/h4-6H,1-3H2

InChI Key

QOOKICTXHBXZHU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)Br)OCC(F)F

Origin of Product

United States

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